molecular formula C9H9NO B1314089 2-Methoxy-4-methylbenzonitrile CAS No. 53078-69-6

2-Methoxy-4-methylbenzonitrile

Cat. No. B1314089
CAS RN: 53078-69-6
M. Wt: 147.17 g/mol
InChI Key: AFCQKLCTKJQOFR-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzonitrile is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of approximately 147.18 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 2-Methoxy-4-methylbenzonitrile is 1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Methoxy-4-methylbenzonitrile is a solid at room temperature . .

Scientific Research Applications

Synthesis and Derivatives

  • Improved Synthesis : A study by Zheng et al. (2009) describes an efficient synthetic route to derivatives of 4-methoxy-2-methylbenzonitrile. This method involves carboxylation and subsequent conversion, yielding a better overall yield and reproducibility compared to previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).

Corrosion Inhibition

  • Electrochemical and Thermodynamic Investigation : Research by Verma et al. (2015) investigated derivatives of 2-aminobenzene-1,3-dicarbonitriles, including a compound structurally related to 2-Methoxy-4-methylbenzonitrile, as green corrosion inhibitors for metals. They found high inhibition efficiency and the ability to form protective layers on metal surfaces (Verma, Quraishi, & Singh, 2015).

Tyrosinase Inhibition

  • Benzonitriles as Inhibitors : A study by Nihei and Kubo (2019) identified 4-methylbenzonitrile, closely related to 2-Methoxy-4-methylbenzonitrile, as a potent mushroom tyrosinase inhibitor. This suggests potential use in addressing hyperpigmentation or other skin conditions related to tyrosinase activity (Nihei & Kubo, 2019).

Photocycloaddition Reactions

  • Influence on Reaction-Mode Selectivity : AlQaradawi et al. (1995) explored the photoreactions of methylbenzonitriles, including 2,4-dimethylbenzonitrile, with various compounds. They found that the position of substituents like methoxy and methyl groups significantly affects the reaction path and product formation (AlQaradawi, Gilbert, & Jones, 1995).

Oxidation to Quinones and Phenols

  • **Oxidation by H2O2 in HCOOH**: Orita et al. (1989) studied the oxidation of methoxybenzenes, including methoxybenzonitriles, to quinones and phenols. They noted that methoxybenzenes were more easily oxidized to p-benzoquinones than methylbenzenes, suggesting different reactivities depending on substituents like methoxy groups (Orita, Shimizu, Hayakawa, & Takehira, 1989).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-methoxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCQKLCTKJQOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500361
Record name 2-Methoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53078-69-6
Record name 2-Methoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-Hydroxy-4-methylbenzonitrile (0.46 g, 3.46 mmol) in THF (17 mL) was added lithium hydroxide monohydrate (0.292 g, 6.95 mmol) followed by dimethyl sulfate (0.50 mL, 5.28 mmol). The resultant mixture was heated to reflux for 2 hours then cooled to room temperature. The mixture was diluted with diethyl ether (50 mL), washed with saturated aqueous NaHCO3 (3×15 mL), dried (MgSO4) and concentrated. Purification of the crude material by column chromatography on silica gel (4:1 hexanes-EtOAc) provided 0.456 g (90%) of 2-methoxy-4-methylbenzonitrile as a white solid. 1H NMR (CDCl3) δ 2.41 (s, 3H), 3.91 (s, 3H), 6.77 (s, 1H), 6.81 (d, 1H, J=6Hz), 7.43 (d, 1H, J=6 Hz). ES-MS m/z 148 (M+H).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.292 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10.7 g (78.6 mmol) of 4-methylsalicylaldehyde (J. C. S. Perkin I (1980) 1862) were methylated with 5.8 ml of MeI in the presence of 13 g of K2CO3 in 40 ml of DMF. The reaction mixture was poured into ice-water, and the product (11.5 g) was extracted with ether. The aldehyde was converted into the nitrile by a method similar to that in Synthesis (1978) 11. 1H-NMR (DMSO-d6, δ in ppm): 7.60 (d, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 2.40 (s, 3H)
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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